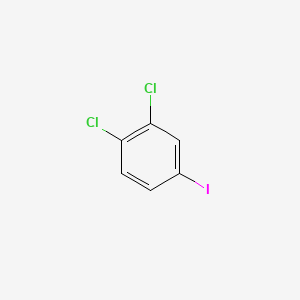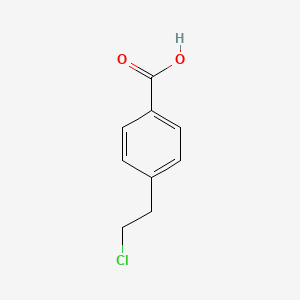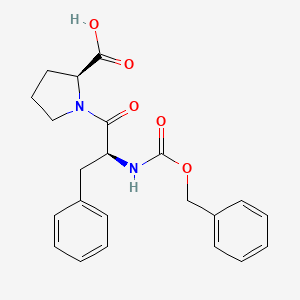
Z-Phe-pro-OH
Descripción general
Descripción
Z-Phe-pro-OH is a compound that can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .
Synthesis Analysis
Z-Phe-pro-OH can be synthesized using various methods. It is often used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .Molecular Structure Analysis
The molecular formula of Z-Phe-pro-OH is C22H24N2O5 . Its molecular weight is 396.44 . The InChI code for Z-Phe-pro-OH is 1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19-/m0/s1 .Chemical Reactions Analysis
Z-Phe-pro-OH can be used as a reactant in various chemical reactions. For instance, it can be used to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .Physical And Chemical Properties Analysis
Z-Phe-pro-OH has a molecular weight of 396.44 . The melting point is 107-108 °C . The density is predicted to be 1.291±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Photocatalytic Hydrogen Evolution
The construction of Z-scheme systems, including Z-Phe-pro-OH, is a promising approach for photocatalytic hydrogen evolution (PHE). An optimized dual-defective rich TiO2/CNNS composite featuring Z-scheme photocatalysts demonstrated a superior PHE rate and stability. This method can be extended to synthesize other dual defective g-C3N4/oxides heterostructures, enhancing photocatalytic performances due to rich dual defect, intimate interface, and Z-scheme structure (Gao et al., 2019).
Peptide Synthesis and Self-Assembly
Z-Phe-pro-OH plays a role in peptide synthesis and self-assembly. A study reported the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH) into well-defined morphologies like fibers, spherical, and flower-like structures. These self-assembled structures of modified amino acids, including Z-Phe-pro-OH, have significant applications in fabricating novel materials (Gour et al., 2021).
Enzymatic Peptide Synthesis
Z-Phe-pro-OH is utilized in enzymatic peptide synthesis. An example is the synthesis of tripeptide Z-Phe-Arg-SerNH2 by recombinant cathepsin L1 from Fasciola hepatica, using Z-Phe-Arg-OMe as acyl acceptor. This showcases the potential of Z-Phe-pro-OH in enzymatic processes and peptide chemistry (Ruth et al., 2006).
Photocatalysis for Environmental Applications
Z-Phe-pro-OH-related compounds are significant in photocatalysis, particularly for environmental applications. Research on ZnO-based photocatalysis involving such compounds highlights the importance of tailoring surface-bulk structures to enhance photocatalytic performance. This is critical for applications ranging from wastewater treatment to photovoltaics (Kumar & Rao, 2015).
Biomedical Research
In the realm of biomedical research, Z-Phe-pro-OH derivatives like Z-Phe-Pro-boroMpg-OPin show potential as selective inhibitors of thrombin, with significant implications for treating blood clot-related disorders (Deadman et al., 1995).
Safety And Hazards
When handling Z-Phe-pro-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Short peptides, such as Z-Phe-pro-OH, have great potential as safe and effective anticancer drug leads . The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells has been investigated . Future research may focus on exploring the spatial structure of these peptides containing synthetic amino acids .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMUASKUOLVIO-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-pro-OH | |
CAS RN |
7669-64-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



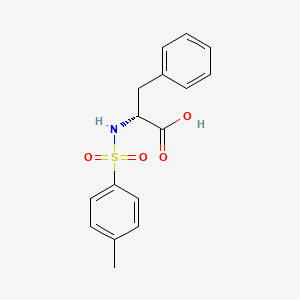
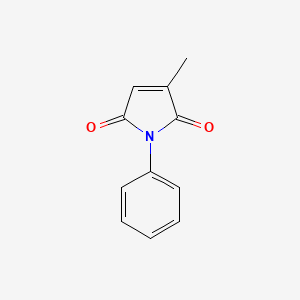
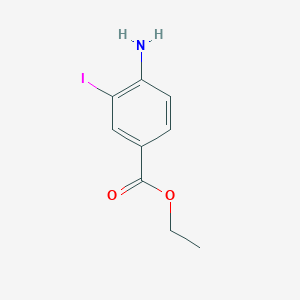
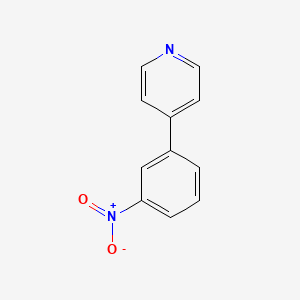
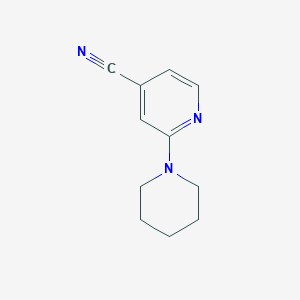
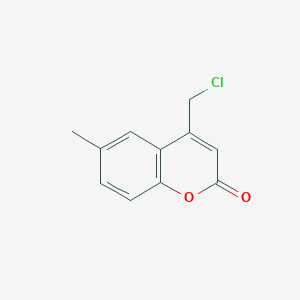
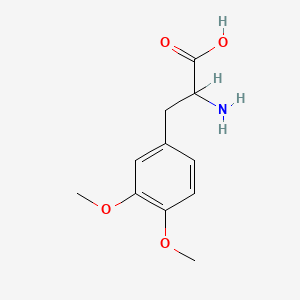
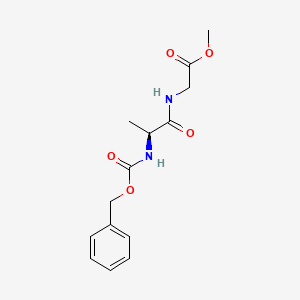
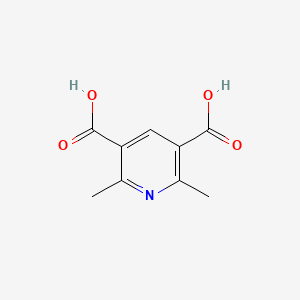
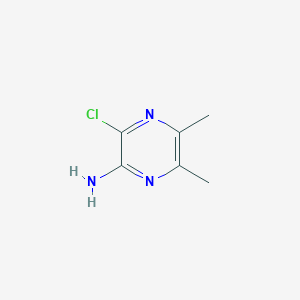
![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
